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2-(5-Bromo-2-pyridyl)imidazole-5-methanol

Catalog No.
S15947823
CAS No.
M.F
C9H8BrN3O
M. Wt
254.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Bromo-2-pyridyl)imidazole-5-methanol

Product Name

2-(5-Bromo-2-pyridyl)imidazole-5-methanol

IUPAC Name

[2-(5-bromopyridin-2-yl)-1H-imidazol-5-yl]methanol

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

InChI

InChI=1S/C9H8BrN3O/c10-6-1-2-8(11-3-6)9-12-4-7(5-14)13-9/h1-4,14H,5H2,(H,12,13)

InChI Key

VZRVXXIJKLKDGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C2=NC=C(N2)CO

2-(5-Bromo-2-pyridyl)imidazole-5-methanol is a chemical compound with the molecular formula C9H8BrN3OC_9H_8BrN_3O and a molecular weight of approximately 254.08 g/mol . This compound features a brominated pyridine ring attached to an imidazole structure, which is further substituted with a hydroxymethyl group. The presence of the bromine atom enhances its reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.

Typical of imidazole derivatives. These include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, enabling the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Condensation Reactions: The hydroxymethyl group can react with aldehydes or ketones to form higher molecular weight products through condensation.
  • Deprotonation Reactions: The imidazole nitrogen can be deprotonated under basic conditions, allowing for further functionalization.

These reactions highlight its utility as an intermediate in the synthesis of more complex molecules.

Synthesis of 2-(5-Bromo-2-pyridyl)imidazole-5-methanol typically involves:

  • Bromination of Pyridine: Starting from 2-pyridine, bromination can be performed using bromine or N-bromosuccinimide (NBS) to introduce the bromine substituent.
  • Formation of Imidazole Ring: A reaction between the brominated pyridine and an appropriate precursor (such as a formamide or a nitrile) can lead to the formation of the imidazole ring.
  • Hydroxymethylation: The final step involves introducing the hydroxymethyl group, which can be achieved through reduction of an aldehyde or by direct alkylation using formaldehyde under acidic conditions.

These steps provide a pathway for synthesizing this compound efficiently.

2-(5-Bromo-2-pyridyl)imidazole-5-methanol has potential applications in several fields:

  • Pharmaceutical Development: Its unique structure may serve as a scaffold for developing new drugs targeting various diseases.
  • Material Science: The compound could be utilized in creating functional materials due to its reactive sites.
  • Agricultural Chemistry: Investigations into its efficacy as a pesticide or herbicide are warranted based on similar compounds' activities.

Studies on similar compounds have shown that interactions with biological targets are often mediated through hydrogen bonding and π-stacking due to the aromatic nature of the pyridine and imidazole rings. Understanding these interactions is crucial for predicting the biological activity of 2-(5-Bromo-2-pyridyl)imidazole-5-methanol.

Several compounds share structural similarities with 2-(5-Bromo-2-pyridyl)imidazole-5-methanol. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-(4-Bromopyridin-2-yl)imidazoleBrominated pyridine, imidazoleDifferent substitution pattern on the pyridine ring
2-(5-Chloro-2-pyridyl)imidazoleChlorine instead of brominePotentially different reactivity profiles
4-(5-Bromo-2-pyridyl)thiazoleThiazole ring instead of imidazoleDifferent heterocyclic structure
1-(5-Bromo-2-pyridyl)ethanoneContains a ketone functional groupDifferent functional group leading to varied reactivity

The presence of bromine on the pyridine ring and the hydroxymethyl group distinguishes 2-(5-Bromo-2-pyridyl)imidazole-5-methanol from other derivatives, potentially enhancing its reactivity and biological profile compared to these similar compounds.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

252.98507 g/mol

Monoisotopic Mass

252.98507 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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